methyl 5-[(diethylamino)carbonyl]-2-[(methoxycarbonyl)amino]-4-methyl-3-thiophenecarboxylate
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Overview
Description
methyl 5-[(diethylamino)carbonyl]-2-[(methoxycarbonyl)amino]-4-methyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(diethylamino)carbonyl]-2-[(methoxycarbonyl)amino]-4-methyl-3-thiophenecarboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
methyl 5-[(diethylamino)carbonyl]-2-[(methoxycarbonyl)amino]-4-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
methyl 5-[(diethylamino)carbonyl]-2-[(methoxycarbonyl)amino]-4-methyl-3-thiophenecarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-[(diethylamino)carbonyl]-2-[(methoxycarbonyl)amino]-4-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives with different substituents, such as:
- Methyl 5-(diethylcarbamoyl)-2-[(methoxycarbonyl)amino]-4-ethylthiophene-3-carboxylate
- Methyl 5-(diethylcarbamoyl)-2-[(methoxycarbonyl)amino]-4-propylthiophene-3-carboxylate
Uniqueness
What sets methyl 5-[(diethylamino)carbonyl]-2-[(methoxycarbonyl)amino]-4-methyl-3-thiophenecarboxylate apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in applications where precise molecular interactions are required .
Properties
Molecular Formula |
C14H20N2O5S |
---|---|
Molecular Weight |
328.39 g/mol |
IUPAC Name |
methyl 5-(diethylcarbamoyl)-2-(methoxycarbonylamino)-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C14H20N2O5S/c1-6-16(7-2)12(17)10-8(3)9(13(18)20-4)11(22-10)15-14(19)21-5/h6-7H2,1-5H3,(H,15,19) |
InChI Key |
GPESHGZHBJZMLI-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)OC)C(=O)OC)C |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
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